N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide: is a heterocyclic compound that contains both thiophene and thiadiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene carboxylic acid derivative with a hydrazine derivative can lead to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(3-(4-methyl-1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide: Effective against certain parasitic infections.
Uniqueness
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide is unique due to its dual thiophene and thiadiazole structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c1-6(14)5-8-11-10(17-13-8)12-9(15)7-3-2-4-16-7/h2-4H,5H2,1H3,(H,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMALXTOCFVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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